6-Ethyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
6-Ethyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound that belongs to the tetrahydroquinoline family. These compounds are characterized by a quinoline core structure that is partially hydrogenated. The presence of an ethyl group at the 6th position of the tetrahydroquinoline ring distinguishes this compound from other derivatives. Tetrahydroquinolines are known for their significant biological activities and are used in various pharmaceutical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the three-component cascade reaction. This method includes the reaction of 2-alkenyl aniline, aldehydes, and ethyl cyanoacetate in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). The reaction proceeds through the Knoevenagel condensation of ethyl cyanoacetate with aldehydes, followed by aza-Michael–Michael addition with 2-alkenyl anilines .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar cascade reactions. The process is optimized for high yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: 6-Ethyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the compound, leading to fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the tetrahydroquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines, quinoline derivatives, and fully saturated quinoline compounds.
Scientific Research Applications
6-Ethyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activity, making it a candidate for drug development and biochemical studies.
Medicine: Tetrahydroquinoline derivatives are explored for their potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.
Industry: The compound is used in the production of dyes, antioxidants, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 6-Ethyl-1,2,3,4-tetrahydroquinoline involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or modulator of specific enzymes and receptors, leading to its biological effects. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroquinoline: Lacks the ethyl group at the 6th position.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Contains a methoxy group instead of an ethyl group.
1,2,3,4-Tetrahydroisoquinoline: Similar structure but with a different arrangement of the nitrogen atom within the ring.
Uniqueness: The presence of the ethyl group at the 6th position in 6-Ethyl-1,2,3,4-tetrahydroquinoline imparts unique chemical and biological properties. This substitution can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other tetrahydroquinoline derivatives.
Biological Activity
6-Ethyl-1,2,3,4-tetrahydroquinoline (C_11H_13N) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a tetrahydroquinoline backbone with an ethyl substituent at the 6-position. This structural modification is significant as it influences the compound's chemical reactivity and biological activity.
Compound | Chemical Structure | Unique Properties |
---|---|---|
This compound | Structure | Exhibits anti-inflammatory and antioxidant properties |
The biological activity of this compound is attributed to its interaction with various molecular targets. It can act as an inhibitor or modulator of specific enzymes and receptors. Key mechanisms include:
- Antioxidant Activity : The compound may inhibit enzymes involved in oxidative stress pathways, thereby reducing oxidative damage in cells.
- Antimicrobial Effects : Preliminary studies indicate efficacy against various bacterial and fungal strains.
- Anti-inflammatory Properties : It has been shown to modulate inflammatory responses by affecting cytokine production and signaling pathways .
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi. The compound's mechanism likely involves disruption of microbial cell membranes or inhibition of essential microbial enzymes.
Anticancer Potential
The anticancer properties of this compound have been explored in various studies. For instance, it has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. Its ability to inhibit tumor growth has been linked to its antioxidant properties and its role in reducing oxidative stress in cancer cells .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective effects of this compound. In animal models of neurodegenerative diseases such as Parkinson's disease, the compound has demonstrated the ability to improve motor coordination scores and reduce oxidative stress markers in brain tissue . This suggests potential applications in treating neurodegenerative disorders.
Case Studies
- Parkinson's Disease Model : In a study involving rotenone-induced Parkinsonism in rats, administration of this compound significantly improved motor function and reduced markers of oxidative stress compared to control groups .
- Antimicrobial Efficacy : A series of experiments assessed the antimicrobial activity against various pathogens. Results indicated that the compound had a minimum inhibitory concentration (MIC) comparable to standard antibiotics for certain bacterial strains.
Properties
IUPAC Name |
6-ethyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h5-6,8,12H,2-4,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHTXICHWXMUWMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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